molecular formula C18H21F2N3O4S2 B10930195 N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide

N-[4-(difluoromethoxy)-2-methylphenyl]-2-[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]acetamide

Cat. No.: B10930195
M. Wt: 445.5 g/mol
InChI Key: PCYNIEWDSCUMOA-UHFFFAOYSA-N
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Description

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the difluoromethoxy group: This can be achieved through the reaction of a suitable phenol derivative with difluoromethylating agents under controlled conditions.

    Introduction of the thienylsulfonyl group: This step involves the sulfonylation of a piperazine derivative with a thienylsulfonyl chloride in the presence of a base.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and oxidative stress.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy and thienylsulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Difluoromethoxy)phenyl]acetamide
  • N-[2-(Difluoromethoxy)-4-nitrophenyl]acetamide

Uniqueness

N~1~-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-2-[4-(2-THIENYLSULFONYL)PIPERAZINO]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C18H21F2N3O4S2

Molecular Weight

445.5 g/mol

IUPAC Name

N-[4-(difluoromethoxy)-2-methylphenyl]-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)acetamide

InChI

InChI=1S/C18H21F2N3O4S2/c1-13-11-14(27-18(19)20)4-5-15(13)21-16(24)12-22-6-8-23(9-7-22)29(25,26)17-3-2-10-28-17/h2-5,10-11,18H,6-9,12H2,1H3,(H,21,24)

InChI Key

PCYNIEWDSCUMOA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CS3

Origin of Product

United States

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